
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium (Eu(TFC)3) is a complex compound of europium that has been widely used in scientific research due to its unique properties. This compound is known for its luminescent properties, making it an ideal candidate for use in various applications, including biochemical assays, medical imaging, and as a sensor for detecting environmental pollutants. In
Scientific Research Applications
Luminescence and Light-Conversion Devices
The europium(III) complexes, such as those with β-diketones and o-phenanthroline-N-oxide, are recognized for their exceptional luminescence quantum yields and long 5D0 lifetimes. These properties make them promising candidates for light-conversion molecular devices, offering significant potential for applications in displays, sensors, and advanced luminescent materials. The high luminescence quantum yield, particularly at room temperature, and the efficient ligand-to-metal energy transfer mechanisms contribute to their utility in these areas (Donegá, Júnior, & Sá, 1996); (Donegá, Júnior, & Sá, 1997).
Optical Oxygen Sensing
Europium(III) complexes immobilized in fluoropolymer films have been developed into new optical oxygen sensors. These sensors leverage the luminescence intensity changes of europium(III) complexes in response to varying oxygen concentrations, demonstrating their potential in precise and efficient oxygen detection applications. The sensitivity and linearity of these sensor systems underscore the applicability of europium(III) complexes in environmental monitoring and medical diagnostics (Amao, Okura, & Miyashita, 2000).
Organic Light Emitting Diodes (OLEDs)
The europium(III) β-diketonate complexes have been employed in the emissive layers of organic light-emitting diodes (OLEDs), showcasing the influence of the central ligand on the device's performance. These complexes contribute to the red emission characteristic of europium, making them suitable for applications in display technologies and advanced lighting solutions. The comparative studies of different europium complexes in OLEDs highlight the versatility and adaptability of these materials in electronic and photonic devices (Santos et al., 2008).
Enhanced Quantum Yields and Lifetimes
The synthesis and characterization of novel europium(III) heterocyclic β-diketonate complexes have shown enhanced quantum yield and lifetime values, attributed to the substitution of solvent molecules by bidentate nitrogen ligands. This improvement in photoluminescence properties opens up new possibilities for the application of europium complexes in areas requiring high luminescence efficiency and stability, such as in bioimaging and advanced photonic materials (Biju, Raj, Reddy, & Kariuki, 2006).
properties
| { "Design of the Synthesis Pathway": "The synthesis of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium can be achieved through a ligand exchange reaction between europium nitrate and 3-(trifluoroacetyl)bornane-2-onate ligand in the presence of a base.", "Starting Materials": [ "Europium nitrate", "3-(trifluoroacetyl)bornane-2-onate ligand", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve europium nitrate in a suitable solvent (e.g. ethanol)", "Add 3-(trifluoroacetyl)bornane-2-onate ligand to the solution and stir for several hours", "Add a base (e.g. sodium hydroxide) to the solution to facilitate the ligand exchange reaction", "Heat the solution to reflux for several hours", "Cool the solution and filter the resulting precipitate", "Wash the precipitate with a suitable solvent (e.g. ethanol) to remove any impurities", "Dry the product under vacuum to obtain Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium" ] } | |
CAS RN |
34830-11-0 |
Molecular Formula |
C36H42EuF9O6 |
Molecular Weight |
893.7 g/mol |
IUPAC Name |
europium(3+);(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate |
InChI |
InChI=1S/3C12H14F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6H,4-5H2,1-3H3;/q3*-1;+3 |
InChI Key |
VJBOGQMNBRGINA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.[Eu+3] |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Eu+3] |
Canonical SMILES |
CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.[Eu+3] |
Other CAS RN |
34830-11-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
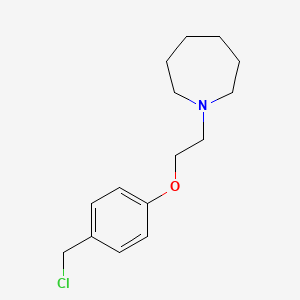
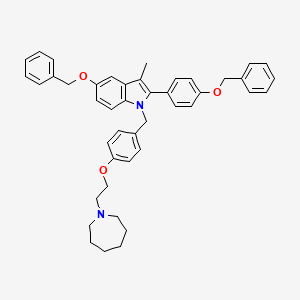




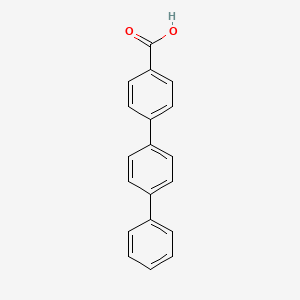

![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
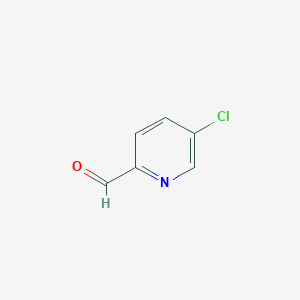
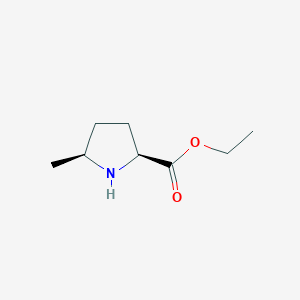
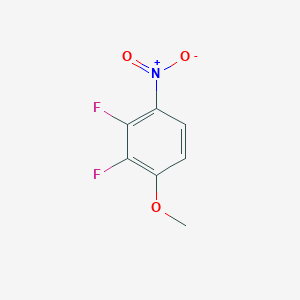
![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)